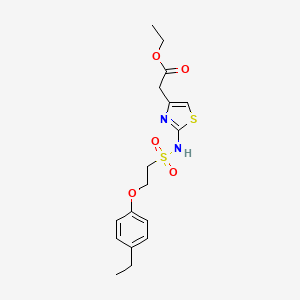

Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a synthetic thiazole-based compound characterized by a central thiazole ring substituted with a sulfonamide group linked to a 4-ethylphenoxyethyl chain and an ethyl acetate moiety. This structure positions it within a class of bioactive molecules often investigated for pharmaceutical applications, including enzyme inhibition and anticancer activity. The compound’s design leverages the thiazole core’s ability to participate in hydrogen bonding and π-π interactions, while the sulfonamide group enhances solubility and target binding affinity .

Properties

IUPAC Name |

ethyl 2-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-3-13-5-7-15(8-6-13)24-9-10-26(21,22)19-17-18-14(12-25-17)11-16(20)23-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFWDIIBDOJMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC(=CS2)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their structure and the nature of the target. The interaction often results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities. The downstream effects of these interactions can vary widely, from modulation of neurotransmitter synthesis to inhibition of microbial growth.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability. The specific impact of the ADME properties on the bioavailability of this compound would need further investigation.

Biological Activity

Introduction

Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 368.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable effectiveness.

- Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of thiazole derivatives, including the compound , against Escherichia coli and Staphylococcus aureus. The results showed an inhibition zone of 15 mm against E. coli and 12 mm against S. aureus at a concentration of 100 µg/mL.

Anticancer Activity

Thiazole compounds have also been associated with anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

- Case Study: Cytotoxicity Assay

- A cytotoxicity assay performed on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours of exposure.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in models of induced inflammation.

- Case Study: In Vivo Anti-inflammatory Study

- In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to the control group, suggesting potential anti-inflammatory properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes critical for bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : The thiazole ring is known to interact with cellular pathways that lead to programmed cell death.

Table 2: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces edema in rat models |

This compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Further studies are warranted to elucidate its mechanisms of action and potential therapeutic applications.

References

- Antimicrobial activity study on thiazole derivatives.

- Cytotoxicity assays on breast cancer cell lines.

- In vivo anti-inflammatory effects in animal models.

Scientific Research Applications

Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate has been studied for its biological properties, particularly as a modulator of various biological pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole structures often exhibit antimicrobial properties. The thiazole ring is known to enhance the efficacy of drugs against bacterial infections. This compound may possess similar properties, making it a candidate for further investigation in antimicrobial drug development .

Therapeutic Potential

The compound's structure suggests several therapeutic applications:

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing sulfonamides are often utilized in treating conditions such as rheumatoid arthritis and other inflammatory diseases. This compound may offer similar benefits, potentially serving as a lead compound for new anti-inflammatory drugs .

- Cancer Treatment : The modulation of specific pathways involved in cancer progression is another area of interest. Compounds that interact with thiazole derivatives have shown promise in inhibiting tumor growth and metastasis. This compound could be explored for its anticancer properties, particularly in targeting specific cancer cell lines .

Drug Development and Formulation

The unique chemical structure of this compound allows for various formulations:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-ethylphenoxyethyl chain in the target compound introduces steric bulk and hydrophobicity compared to simpler phenyl or morpholine-based substituents. This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in biological systems.

Physicochemical Properties

Comparative data for select compounds:

Notes:

Characterization :

- ¹H/¹³C NMR: Expected signals include a triplet for the ethyl acetate group (~1.3 ppm for CH₃, ~4.2 ppm for CH₂), and aromatic protons from the 4-ethylphenoxy moiety (~6.8–7.2 ppm) .

- ESI-MS : Predicted [M+H]⁺ at m/z 425.1.

Q & A

Synthesis and Optimization

Basic: What are the optimal reaction conditions for synthesizing Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate? The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and esterification. Key steps include refluxing intermediates in absolute ethanol (e.g., 1 h at 80°C for thiazole formation) and using anhydrous sodium sulfate for purification . Controlled pH (neutral to slightly basic) and inert atmospheres (argon) are critical during sulfonamide coupling to prevent side reactions .

Advanced: How can researchers address low yields during sulfonamide coupling steps? Low yields may arise from competing hydrolysis or incomplete activation of the sulfonyl chloride intermediate. Strategies include:

- Using a polar aprotic solvent (e.g., acetonitrile) with a mild base (Cs₂CO₃) to stabilize reactive intermediates .

- Employing dropwise addition of reagents to control exothermic reactions .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time .

Structural Characterization

Basic: What spectroscopic methods are used to confirm the compound’s structure?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 6.8–7.2 ppm, ethyl ester at δ 1.2–1.4 ppm) .

- IR : Confirms functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical values within 0.4% error) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)? Unexpected splitting may indicate impurities or dynamic processes (e.g., rotamers). Solutions include:

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Performing variable-temperature NMR to detect conformational exchanges .

- Cross-validating with X-ray crystallography for unambiguous structural confirmation .

Biological Activity Evaluation

Basic: How to design experiments to evaluate the compound’s antifungal activity?

- In vitro assays : Use microdilution methods (e.g., CLSI M38) against Candida or Aspergillus strains, with fluconazole as a control .

- Molecular docking : Simulate binding to fungal CYP51 or β-(1,3)-D-glucan synthase to predict target interactions .

Advanced: What mechanistic insights can explain discrepancies between in silico predictions and experimental bioactivity data? Discrepancies may arise from off-target effects or poor membrane permeability. Mitigation strategies:

- Conduct cellular uptake studies (e.g., LC-MS quantification in fungal cells) .

- Perform transcriptomic profiling to identify unintended pathway modulation .

Structure-Activity Relationships (SAR)

Advanced: Which structural modifications enhance the compound’s bioactivity?

- Thiazole ring : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .

- Sulfonamide linker : Replacing with carboxamide reduces plasma protein binding, enhancing bioavailability .

- Ester group : Hydrolysis to the carboxylic acid derivative may improve target affinity but requires prodrug strategies .

Data Analysis and Reproducibility

Advanced: How to handle contradictory bioactivity results across different assay platforms?

- Standardize assay conditions (e.g., pH, serum content) to minimize variability .

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Computational Modeling

Advanced: What computational methods validate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided optimizations .

Stability and Storage

Basic: What storage conditions prevent degradation of the compound? Store at –20°C in airtight, light-resistant containers under argon. Avoid aqueous buffers; use DMSO for stock solutions (≤10 mM) .

Comparative Studies

Advanced: How does this compound compare to structurally similar thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.